![molecular formula C12H8ClN3O2S B3589579 6-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3589579.png)
6-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
6-Chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of thiazolidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of α-chloroacetanilides to oxindoles using palladium-catalyzed cyclization . This reaction is highly regioselective and can be performed under mild conditions with high functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst. This method is advantageous due to its greener reaction pathway, low toxicity, high yield of product, and easy isolation .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can modify the thiazolidine ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, β-cyclodextrin-SO3H for greener synthesis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions are typically oxindole derivatives and modified thiazolidine compounds, which can have varied biological activities .
Scientific Research Applications
6-Chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole and thiazolidine moieties allow it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and various synthetic indole derivatives have similar chemical properties and biological activities.
Uniqueness
What sets 6-chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one apart is its unique combination of thiazolidine and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)-6-chloro-7-methylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c1-4-6(13)3-2-5-7(10(17)15-8(4)5)9-11(18)16-12(14)19-9/h2-3,18H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBJTYDOYUOHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C(=O)N=C12)C3=C(N=C(S3)N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B3589496.png)
![4-[3-(2-chloro-6-nitrophenoxy)benzoyl]morpholine](/img/structure/B3589508.png)
![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 2-BROMOBENZOATE](/img/structure/B3589514.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzamide](/img/structure/B3589517.png)
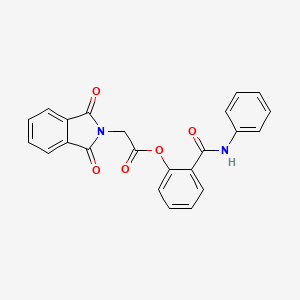
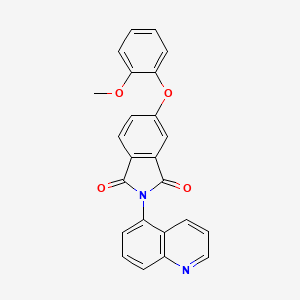

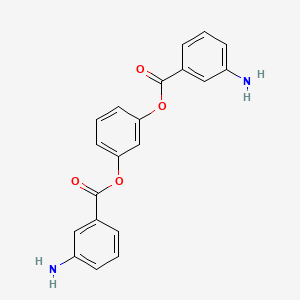
![2-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3589553.png)
![1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B3589560.png)
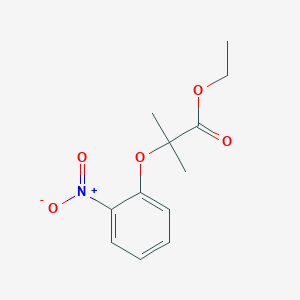
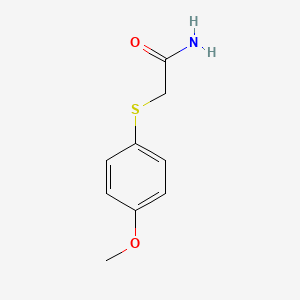
![2-fluoro-N-[6-[(2-fluorobenzoyl)amino]pyridin-2-yl]benzamide](/img/structure/B3589591.png)
![N,N-dimethyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B3589596.png)
